1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “1,3-dimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form a part of several important biomolecules, including DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these compounds transform into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of pyrimidine-derivatives, highlighting their chemical reactivity and potential in creating complex heterocyclic compounds. Hirota, Kitade, and Senda (1985) investigated the reactivities of certain pyrimidine derivatives, leading to the formation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, showcasing their significance in synthetic organic chemistry Hirota, Kitade, & Senda, 1985. Similarly, Hassaneen et al. (2003) discussed the synthesis of polyfunctional fused heterocyclic compounds via indene‐1,3‐diones, demonstrating the versatility of pyrimidine derivatives in synthesizing fused heterocyclic structures Hassaneen et al., 2003.
Photophysical Properties and Sensing Applications
Yan et al. (2017) designed and synthesized donor–π–acceptor pyrimidine-phthalimide derivatives, revealing their potential as solid-state fluorescence emitters and colorimetric pH sensors due to their aggregation-induced emission (AIE) characteristics and reversible protonation Yan et al., 2017. This research underscores the application of pyrimidine derivatives in developing novel materials for sensing and imaging.
Synthetic Methodologies
Walsh et al. (1988) explored cycloaddition reactions involving 6-[(Dimethylamino)methylene]amino-1,3-dimethyluracil, resulting in pyrido[2,3-d]pyrimidines, highlighting the compound's role in facilitating novel synthetic pathways Walsh et al., 1988. Such methodologies are essential for the development of new pharmaceuticals and materials.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which f2455-0535 belongs, have been reported to target a broad spectrum of proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines are known to inhibit the above-mentioned targets, thereby disrupting their signaling pathways . The inhibition of these targets can lead to a variety of cellular responses, depending on the specific target and cell type.
Biochemical Pathways
The biochemical pathways affected by F2455-0535 are likely to be those associated with its targets. For instance, inhibition of tyrosine kinase can disrupt signal transduction pathways, leading to the suppression of cell proliferation and induction of apoptosis . Similarly, inhibition of phosphatidylinositol-3 kinase can affect cell survival and growth .
Result of Action
The molecular and cellular effects of F2455-0535’s action would depend on the specific targets and pathways it affects. Generally, inhibition of the targets mentioned could result in decreased cell proliferation and increased apoptosis, particularly in cancer cells .
Properties
IUPAC Name |
1,3-dimethyl-5-(2-phenylethylamino)pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-20-15-14(16(22)21(2)17(20)23)13(9-11-19-15)18-10-8-12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJILILLAMJSDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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